Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzylamino group, and a phenyl ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of piperidine with benzylamine, followed by the introduction of an oxoacetamido group. The final step involves esterification with phenyl chloroformate under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and solvents, along with optimized reaction conditions, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-((2-amino-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Phenyl 4-((2-(methylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Phenyl 4-((2-(ethylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
Uniqueness
Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is unique due to the presence of the benzylamino group, which can enhance its binding affinity and specificity for certain molecular targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
phenyl 4-[[[2-(benzylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-20(23-15-17-7-3-1-4-8-17)21(27)24-16-18-11-13-25(14-12-18)22(28)29-19-9-5-2-6-10-19/h1-10,18H,11-16H2,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCINJDCRUDYGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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